REACTION_CXSMILES
|
C[CH:2]([OH:8])[C:3](=[CH2:7])[CH:4](C)[OH:5].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[CH2:7]=[C:3]([CH2:2][OH:8])[CH2:4][OH:5].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(O)C)=C)O
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 110 mmol | |
AMOUNT: MASS | 9.69 g |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50 mmol | |
AMOUNT: MASS | 6.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[CH:2]([OH:8])[C:3](=[CH2:7])[CH:4](C)[OH:5].Cl[C:10]1[CH:11]=[C:12]([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=1>>[CH2:7]=[C:3]([CH2:2][OH:8])[CH2:4][OH:5].[C:12]1([CH2:18][OH:19])[C:13]([CH2:16][OH:17])=[CH:14][CH:15]=[CH:10][CH:11]=1
|
Name
|
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
reactant
|
Smiles
|
CC(C(C(O)C)=C)O
|
Name
|
|
Quantity
|
8.62 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)CO)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 110 mmol | |
AMOUNT: MASS | 9.69 g |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50 mmol | |
AMOUNT: MASS | 6.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |